2-(4-Methoxyphenyl)ethanethioamide

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)ethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)ethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

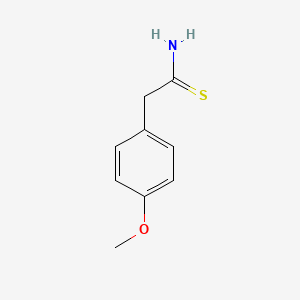

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-11-8-4-2-7(3-5-8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODILKKAFDHZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384518 | |

| Record name | 2-(4-methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-02-6 | |

| Record name | 2-(4-methoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHOXYPHENYL)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)ethanethioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(4-Methoxyphenyl)ethanethioamide, a molecule of interest in medicinal chemistry and organic synthesis. As a member of the thioamide class of compounds, it holds potential for diverse pharmacological applications, acting as a bioisostere for the corresponding amide and participating in various biological processes.[1][2] This document will delve into its synthesis, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications, with a focus on providing a foundational understanding for researchers in drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and the broader class of thioamides to present a predictive yet scientifically grounded profile.

Introduction: The Significance of the Thioamide Moiety

Thioamides are intriguing isosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different reactivity profile.[1] In drug design, the thioamide group has been successfully employed to enhance the metabolic stability of peptide-based drugs, improve cell membrane permeability, and modulate biological activity.[1] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[1][3] 2-(4-Methoxyphenyl)ethanethioamide, with its methoxy-substituted phenyl ring, presents a scaffold with potential for modulation of pharmacokinetic and pharmacodynamic properties.

Synthesis and Spectroscopic Characterization

Retrosynthetic Analysis and Proposed Synthetic Route

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. The precursor, 2-(4-methoxyphenyl)acetamide, is commercially available.[4][5] The thionation can be achieved using various reagents, with Lawesson's reagent or phosphorus pentasulfide (P₂S₅) being the most common.

DOT Script for Synthesis Workflow

Caption: Proposed synthesis of 2-(4-Methoxyphenyl)ethanethioamide.

Postulated Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide can be predicted:

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Aromatic protons (ortho to -OCH₃): ~7.1-7.3 ppm (d, 2H)Aromatic protons (meta to -OCH₃): ~6.8-6.9 ppm (d, 2H)Methylene protons (-CH₂-): ~3.6-3.8 ppm (s, 2H)Methoxy protons (-OCH₃): ~3.8 ppm (s, 3H)Amide protons (-NH₂): Broad singlet, variable chemical shift |

| ¹³C NMR | Thioamide carbon (C=S): ~200-210 ppmAromatic carbons: ~114-160 ppmMethylene carbon (-CH₂-): ~40-50 ppmMethoxy carbon (-OCH₃): ~55 ppm |

| IR (Infrared) Spectroscopy | N-H stretching: ~3300-3100 cm⁻¹ (two bands for primary amide)C-H stretching (aromatic and aliphatic): ~3100-2800 cm⁻¹C=S stretching (thioamide I band): ~1650-1600 cm⁻¹N-H bending (thioamide II band): ~1420-1390 cm⁻¹C-N stretching (thioamide III band): ~1310-1290 cm⁻¹C-O stretching (ether): ~1250 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 181.07Key Fragmentation: Loss of NH₃, cleavage of the ethyl group, fragmentation of the methoxyphenyl moiety. |

Physicochemical Properties

The physicochemical properties of 2-(4-Methoxyphenyl)ethanethioamide are crucial for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value/Characteristic | Rationale/Significance |

| Molecular Formula | C₉H₁₁NOS[6] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 181.25 g/mol [6] | Influences diffusion and transport across biological membranes. |

| CAS Number | 60759-02-6[6][7] | Unique identifier for the chemical substance. |

| Melting Point | Solid at room temperature | Based on the properties of similar aromatic thioamides. |

| Solubility | Predicted to have low aqueous solubility and good solubility in organic solvents (e.g., DMSO, DMF, alcohols). | The presence of the aromatic ring and the thioamide group contributes to its lipophilicity. |

| Lipophilicity (LogP) | Predicted to be higher than its amide analog. | The sulfur atom increases lipophilicity compared to oxygen, potentially improving membrane permeability.[1] |

| Hydrogen Bonding | The thioamide group is a stronger hydrogen bond donor and a weaker hydrogen bond acceptor compared to an amide.[1] | This property can significantly impact protein-ligand interactions. |

Reactivity and Stability

Thioamides exhibit a distinct reactivity profile compared to their amide counterparts.

-

Hydrolysis: Thioamides are generally more resistant to hydrolysis than amides. This increased stability can be advantageous in a biological context, leading to a longer half-life.

-

Alkylation: The sulfur atom of the thioamide is a soft nucleophile and can be readily alkylated by electrophiles. This reactivity can be utilized for further chemical modifications.

-

Oxidation: The sulfur atom can be oxidized to the corresponding sulfine or sulfene, which can alter the biological activity of the molecule.[1]

-

Cyclization Reactions: Thioamides are versatile building blocks in the synthesis of various heterocyclic compounds, such as thiazoles and thiadiazoles.

Potential Applications in Drug Discovery and Development

While specific studies on 2-(4-Methoxyphenyl)ethanethioamide are not prevalent, its structural features suggest several potential applications in medicinal chemistry.

Bioisosteric Replacement of Amides

The primary application of thioamides in drug design is as a bioisostere for the amide bond.[1] Replacing an amide with a thioamide in a bioactive molecule can lead to:

-

Enhanced Metabolic Stability: Increased resistance to enzymatic hydrolysis can prolong the duration of action.[1]

-

Improved Pharmacokinetic Properties: The increased lipophilicity can enhance absorption and distribution.[1]

-

Modulation of Target Binding: The altered electronic and steric properties can lead to changes in binding affinity and selectivity.

DOT Script for Bioisosterism Concept

Caption: Bioisosteric replacement of an amide with a thioamide.

Precursor for Heterocyclic Synthesis

The reactivity of the thioamide group makes 2-(4-Methoxyphenyl)ethanethioamide a valuable starting material for the synthesis of more complex heterocyclic scaffolds, which are prevalent in many approved drugs.

Potential as a Hydrogen Sulfide (H₂S) Donor

Some thioamides have been shown to act as slow-release donors of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles.[1] This property could be explored for the development of novel therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)ethanethioamide is not available in the provided search results, general precautions for handling thioamides and aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

2-(4-Methoxyphenyl)ethanethioamide is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its properties, largely inferred from the broader class of thioamides and related analogs, suggest that it could serve as a valuable building block for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. Further experimental investigation into the synthesis, reactivity, and biological activity of this compound is warranted to fully elucidate its potential.

References

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 116732.

- Request PDF. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 277.

- ResearchGate. (2024).

- PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents.

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)ethanethioamide. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 2-(4-Methoxyphenyl)thioacetamide suppliers and producers. Retrieved from [Link]

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][8]-thiazepin-3(2H)-one. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]-2-(methylthio)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methoxyphenyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methoxyphenoxy)ethanethioamide (C9H11NO2S). Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-[4-(4-methoxyphenyl)phenyl]sulfonylphenyl]-~{N}-oxidanyl-ethanamide. Retrieved from [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. patents.justia.com [patents.justia.com]

- 6. angenechemical.com [angenechemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)ethanethioamide

CAS Number: 60759-02-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)ethanethioamide, a thioamide derivative of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its chemical identity, synthesis via established methodologies, and potential biological applications inferred from structurally related molecules. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and similar thioamide compounds.

Introduction and Chemical Identity

2-(4-Methoxyphenyl)ethanethioamide, bearing the CAS number 60759-02-6, is a sulfur-containing organic molecule belonging to the thioamide class. The presence of the thioamide functional group (-C(=S)NH2) imparts unique chemical properties and reactivity compared to its amide analogue, 2-(4-methoxyphenyl)acetamide. The methoxy-substituted phenyl ring further influences its electronic and steric characteristics, which can be crucial for its interaction with biological targets. Thioamides are recognized as important pharmacophores and versatile intermediates in the synthesis of various heterocyclic compounds.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 60759-02-6 | [2] |

| IUPAC Name | 2-(4-methoxyphenyl)ethanethioamide | [2] |

| Molecular Formula | C9H11NOS | [3] |

| Molecular Weight | 181.26 g/mol | [3] |

| SMILES | S=C(N)CC1=CC=C(OC)C=C1 | [3] |

Synthesis of 2-(4-Methoxyphenyl)ethanethioamide

The synthesis of 2-(4-Methoxyphenyl)ethanethioamide can be approached through several established methods for thioamide formation. The most common and direct route involves the thionation of the corresponding amide, 2-(4-methoxyphenyl)acetamide. An alternative pathway starts from the corresponding nitrile, 4-methoxyphenylacetonitrile.

Thionation of 2-(4-methoxyphenyl)acetamide using Lawesson's Reagent

The conversion of amides to thioamides using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely employed and efficient method.[4][5] The reaction proceeds by the replacement of the carbonyl oxygen with a sulfur atom.

Diagram 1: Synthesis via Thionation of Amide

Caption: Thionation of 2-(4-methoxyphenyl)acetamide.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for the thionation of amides using Lawesson's reagent.[5] Optimization of reaction time and temperature may be necessary.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methoxyphenyl)acetamide (1.0 eq).

-

Reagent Addition: Add anhydrous toluene to dissolve the amide, followed by the addition of Lawesson's reagent (0.5 - 0.6 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-(4-Methoxyphenyl)ethanethioamide.

Synthesis from 4-Methoxyphenylacetonitrile

Thioamides can also be synthesized from the corresponding nitriles. This typically involves the reaction of the nitrile with a source of hydrogen sulfide, often in the presence of a base.

Diagram 2: Synthesis from Nitrile

Caption: Synthesis of thioamide from the corresponding nitrile.

Characterization

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Expected signals for the methoxy group (singlet, ~3.8 ppm), methylene protons (singlet, ~3.7 ppm), and aromatic protons (two doublets, ~6.8 and ~7.2 ppm). The amide protons would appear as a broad singlet.[6] |

| ¹³C NMR | Expected signals for the thiocarbonyl carbon (~200-210 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the methylene carbon.[7] |

| IR (Infrared Spectroscopy) | Characteristic peaks for N-H stretching (around 3300-3100 cm⁻¹), C=S stretching (around 1200-1050 cm⁻¹), and C-N stretching.[8] |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ of 182.0634.[4] |

Potential Biological and Pharmacological Significance

While no direct biological studies on 2-(4-Methoxyphenyl)ethanethioamide have been identified in the conducted searches, the chemical scaffold is present in molecules with a range of biological activities. This suggests that the title compound could be a valuable candidate for biological screening.

Antimicrobial and Antifungal Potential

Numerous studies have reported the antimicrobial and antifungal properties of various thioamide and acetamide derivatives. For instance, derivatives of N-(4-methoxyphenyl)acetamide have shown activity against phytopathogenic fungi and bacteria.[9] Thiazole compounds, which can be synthesized from thioamides, have also demonstrated potent antimicrobial activity against multidrug-resistant staphylococci.[10] The methoxyphenyl moiety itself is found in natural compounds with known antibacterial properties.[11][12]

Diagram 3: Workflow for Biological Screening

Caption: A general workflow for the biological evaluation.

Anticancer Potential

The 2-(4-methoxyphenyl)acetamide scaffold has been investigated for its potential in cancer therapy. Phenylacetamide derivatives have been shown to act as potent anticancer agents, particularly against prostate carcinoma cell lines.[13] Furthermore, various heterocyclic compounds derived from thioamides have demonstrated cytotoxic effects on different cancer cell lines.[14] For example, some 1,3,4-thiadiazole derivatives have been evaluated for their anticancer activity against breast cancer cell lines.[15]

Conclusion and Future Directions

2-(4-Methoxyphenyl)ethanethioamide represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While this guide provides a foundational understanding of its synthesis and potential applications based on established chemical principles and the activities of related compounds, further experimental work is required. Future research should focus on optimizing the synthesis of this compound, obtaining comprehensive spectroscopic characterization, and conducting thorough in vitro and in vivo biological evaluations to unlock its full therapeutic potential.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

International Journal of Advanced Research. (2016). ISSN: 2320-5407 Int. J. Adv. Res. 4(10), 407-415. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]-2-(methylthio)acetamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Retrieved from [Link]

-

MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-methoxyphenoxy)ethanethioamide. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]propanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-Methoxyphenyl)ethanethioamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization and Antimicrobial Studies of 2-(4-Methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[4][16][17]triazolo-3-ones and Their Corresponding Sulfones.. Retrieved from [Link]

-

PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Retrieved from [Link]

-

NIST. (n.d.). 4-Methoxyphenoxyphenylacetamide. Retrieved from [Link]

-

ResearchGate. (2020). ethyl-4-(dimethylamino)-2-(4-methoxyphenyl) propanote as anxiolytic, anti-inflammatory and anti- bacterial agent. Retrieved from [Link]

-

PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

-

PubMed. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l).. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, molecular structure and Hirshfeld surface analysis of (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone. Retrieved from [Link]

-

PubMed. (n.d.). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Retrieved from [Link]

-

PubMed. (n.d.). Identification of 2,5-dimethoxy-4-ethylthiophenethylamine and its metabolites in the urine of rats by gas chromatography-mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

-

Physics @ Manasagangotri. (2021). Journal of Molecular Structure. Retrieved from [Link]

-

bioRxiv. (n.d.). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)ethanethioamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide. Given the limited availability of direct, publicly accessible experimental spectra for this specific compound, this document synthesizes predicted spectroscopic characteristics based on established principles and data from analogous chemical structures. It serves as a robust resource for researchers in drug development and organic synthesis, offering a detailed framework for the structural elucidation of this and related thioamide compounds. The guide covers expected data from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for acquiring this data are also detailed to ensure reproducibility and accuracy.

Introduction

2-(4-Methoxyphenyl)ethanethioamide is a molecule of interest due to the presence of the thioamide functional group, a crucial bioisostere of the amide bond. The substitution of the carbonyl oxygen with sulfur significantly alters the electronic and steric properties of the molecule, impacting its hydrogen bonding capabilities, lipophilicity, and metabolic stability. These modifications are of paramount importance in the fields of medicinal chemistry and materials science. Accurate and unambiguous structural confirmation through spectroscopic methods is the cornerstone of chemical research and development. This guide provides an in-depth analysis of the expected spectroscopic signatures of 2-(4-Methoxyphenyl)ethanethioamide, enabling researchers to verify its synthesis and purity.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-(4-Methoxyphenyl)ethanethioamide are:

-

A p-substituted aromatic ring: This will give rise to a characteristic AA'BB' splitting pattern in the ¹H NMR spectrum.

-

A methoxy group (-OCH₃): This will appear as a sharp singlet in the ¹H NMR spectrum.

-

An ethyl bridge (-CH₂-): This links the aromatic ring to the thioamide group.

-

A primary thioamide group (-CSNH₂): This functional group has distinct spectroscopic properties in both NMR and IR.

Molecular Structure of 2-(4-Methoxyphenyl)ethanethioamide

Caption: Molecular structure of 2-(4-Methoxyphenyl)ethanethioamide.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The expected chemical shifts (in ppm) are predicted for a standard deuterated solvent like CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| **Ar-H (ortho to -CH₂CSNH₂) ** | ~ 7.1 - 7.3 | Doublet | 2H | The protons ortho to the electron-donating methoxy group are expected to be shielded relative to benzene (δ 7.3 ppm).[1][2] |

| Ar-H (ortho to -OCH₃) | ~ 6.8 - 7.0 | Doublet | 2H | The methoxy group is an electron-donating group, causing an upfield shift for the ortho protons.[3] |

| -OCH₃ | ~ 3.8 | Singlet | 3H | Methoxy groups on an aromatic ring typically resonate in this region. |

| -CH₂- | ~ 3.6 - 3.8 | Singlet | 2H | The methylene protons are adjacent to the aromatic ring and the deshielding thioamide group. |

| -CSNH₂ | ~ 7.5 - 9.5 | Broad Singlet | 2H | Amide and thioamide protons are often broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. |

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=S | ~ 200 - 210 | The thiocarbonyl carbon is significantly deshielded and appears far downfield, typically 30 ppm lower than the corresponding amide carbonyl.[4][5] |

| Ar-C (quaternary, C-OCH₃) | ~ 158 - 160 | The carbon attached to the electronegative oxygen of the methoxy group is deshielded. |

| Ar-C (quaternary, C-CH₂) ** | ~ 128 - 132 | The ipso-carbon attached to the ethyl group. |

| Ar-CH (ortho to -CH₂) ** | ~ 129 - 131 | Aromatic carbons typically resonate in this region.[6] |

| Ar-CH (ortho to -OCH₃) | ~ 114 - 116 | The electron-donating effect of the methoxy group shields the ortho carbons, shifting them upfield. |

| -OCH₃ | ~ 55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| -CH₂- | ~ 40 - 45 | The methylene carbon is in a typical aliphatic region. |

Predicted Infrared (IR) Spectroscopic Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3350 - 3150 | Medium-Strong | Asymmetric and symmetric stretching of the primary thioamide.[7] |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=C (aromatic) | 1610, 1510 | Medium-Strong | Ring stretching |

| N-H | ~ 1600 | Strong | Bending (Amide II-like band)[8] |

| C-N | 1400 - 1600 | Strong | Stretching (Thioamide B band)[8] |

| C=S | 1050 - 1250 | Medium-Strong | Stretching (often coupled with other vibrations)[9][10] |

| C-O (aryl-ether) | 1250 - 1200 | Strong | Asymmetric stretching |

| C-O (aryl-ether) | 1050 - 1000 | Medium | Symmetric stretching |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₁NOS would be at m/z = 181.0561.

Plausible Fragmentation Pathway for 2-(4-Methoxyphenyl)ethanethioamide

Caption: Proposed electron ionization fragmentation pathway.

Interpretation of Fragmentation:

-

m/z 181: The molecular ion peak.

-

m/z 121: A prominent peak resulting from the cleavage of the bond between the methylene group and the thioamide, leading to the stable 4-methoxybenzyl radical cation. This is a common fragmentation pathway for benzyl-containing compounds.[11][12]

-

m/z 107: Loss of a methyl radical from the methoxy group of the m/z 121 fragment.

-

m/z 77: Subsequent loss of a carbon monoxide (CO) molecule from the m/z 107 fragment to form the phenyl cation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Referencing: Calibrate the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Acquisition Parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Referencing: Calibrate the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid/Solution: Cast a thin film of the sample on a salt plate (e.g., NaCl) or analyze a solution in a suitable solvent (e.g., CCl₄).

-

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, typically 16-32 scans are co-added.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr/solvent) must be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Acquisition (Electron Ionization - EI):

-

Introduction: Direct insertion probe or via Gas Chromatography (GC).

-

Ionization Energy: Standard 70 eV.

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Experimental Workflow Diagram

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 2-(4-Methoxyphenyl)ethanethioamide. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive analytical framework has been established. The provided ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers to confirm the synthesis, assess the purity, and elucidate the structure of this and related thioamide compounds. The inclusion of standardized experimental protocols further ensures that reliable and reproducible data can be obtained.

References

-

Begtrup, M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. SciSpace. Available at: [Link]

-

Harvey, S. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Chem LibreTexts. Available at: [Link]

-

Wasylishen, R. E., & Penner, G. H. (1995). A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. Canadian Science Publishing. Available at: [Link]

-

Zhang, Y., et al. (2023). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. Available at: [Link]

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. J-STAGE. Available at: [Link]

-

Tormena, C. F., et al. (2023). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. ResearchGate. Available at: [Link]

-

JoVE. (2024). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

-

Wasylishen, R. E., & Penner, G. H. (1995). A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. ResearchGate. Available at: [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Carbonyl and thiocarbonyl ¹³C NMR. Chemistry Stack Exchange. Available at: [Link]

-

Abraham, R. J., et al. (2007). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with ¹H and ¹³C Chemical Shifts at the C4... ResearchGate. Available at: [Link]

-

Krzeczek, J., & Malek, K. (1984). Thioamide and selenoamide bands in IR spectra. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). High-resolution and tandem MS of the MtThiS-COSH C-terminal fragment. ResearchGate. Available at: [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

Ali, T. E., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. compoundchem.com [compoundchem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. scispace.com [scispace.com]

- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)ethanethioamide from 4-Methoxyphenylacetonitrile

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 2-(4-methoxyphenyl)ethanethioamide, a valuable compound in organic and medicinal chemistry. The primary focus is the direct conversion of 4-methoxyphenylacetonitrile using a hydrosulfide source. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the underlying chemical principles, a robust experimental protocol, comprehensive characterization techniques, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a self-validating and reproducible methodology grounded in authoritative scientific literature.

Introduction: The Significance of Thioamides

The thioamide functional group is a cornerstone in modern chemical science. As a bioisostere of the amide bond, it features prominently in medicinal chemistry, imparting unique pharmacological properties to drug candidates, including enhanced metabolic stability and receptor binding affinity.[1] Thioamides also serve as versatile synthetic intermediates for the construction of sulfur-containing heterocycles like thiazoles, which are prevalent in numerous bioactive molecules.[2]

The target molecule, 2-(4-methoxyphenyl)ethanethioamide, is synthesized from its corresponding nitrile precursor, 4-methoxyphenylacetonitrile.[3] The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. This guide will focus on the most direct and practical methods for this conversion, primarily through the nucleophilic addition of a sulfur source to the nitrile's carbon-nitrogen triple bond.

Mechanistic Insights: The Chemistry of Nitrile Thionation

The synthesis of a thioamide from a nitrile is predicated on the electrophilic nature of the nitrile carbon atom. The polarization of the carbon-nitrogen triple bond renders the carbon susceptible to attack by nucleophiles.[4][5] The most common and direct method involves the addition of hydrogen sulfide or its conjugate base, the hydrosulfide ion (HS⁻).

Base-Catalyzed Addition of Hydrosulfide

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the sulfur reagent. The mechanism proceeds through two key stages:

-

Nucleophilic Attack: The hydrosulfide ion (HS⁻), generated from sources like gaseous hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) or more conveniently from a salt such as sodium hydrosulfide (NaSH), attacks the electrophilic carbon of the nitrile group.[6][7][8] This addition breaks one of the π-bonds, forming a resonance-stabilized thioimidate anion intermediate.

-

Tautomerization: The thioimidate intermediate undergoes protonation, followed by tautomerization, to yield the thermodynamically more stable thioamide product.

This transformation is analogous in principle to the Pinner reaction, where an alcohol adds to a nitrile under acidic conditions to form an imino ester.[9][10][11] In our case, the nucleophilic addition of a sulfur species leads to the corresponding thio-intermediate.[12]

Figure 1: Reaction mechanism for thioamide synthesis.

Experimental Protocol: A Validated Approach

While several methods exist for thioamide synthesis, this guide details a procedure that avoids the direct handling of highly toxic gaseous hydrogen sulfide.[13][8] By using solid sodium hydrosulfide (NaSH) in combination with a Lewis acid like magnesium chloride (MgCl₂), the reaction can be performed more safely and with greater control over stoichiometry.[13][14] The Lewis acid is thought to activate the nitrile group, facilitating the nucleophilic attack.[13]

Reagents and Equipment

| Reagents & Chemicals | Grade | Supplier | Equipment |

| 4-Methoxyphenylacetonitrile | ≥97% | Sigma-Aldrich | Round-bottom flask (100 mL) |

| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | ~70% | Major Chemical Supplier | Magnetic stirrer and stir bar |

| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ACS Reagent | Major Chemical Supplier | Reflux condenser |

| N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Supplier | Nitrogen/Argon inlet |

| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | Separatory funnel |

| Deionized Water | N/A | In-house | Rotary evaporator |

| Brine (Saturated NaCl solution) | N/A | In-house | Beakers, Erlenmeyer flasks |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | Buchner funnel and filter paper |

| Silica Gel for TLC | 60 F₂₅₄ | Major Chemical Supplier | TLC plates and chamber |

| Hexanes/Ethyl Acetate for Eluent | HPLC Grade | Major Chemical Supplier | Glassware for recrystallization |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetonitrile (5.0 g, 33.7 mmol).

-

Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir until the nitrile has completely dissolved. Subsequently, add magnesium chloride hexahydrate (7.5 g, 36.9 mmol, 1.1 eq) and sodium hydrosulfide hydrate (5.0 g, ~62.5 mmol, ~1.85 eq) to the solution.[13][14]

-

Reaction Conditions: Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[14]

-

Aqueous Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing 250 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts. Stir the aqueous suspension for 15 minutes.

-

Product Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and salts.

-

Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to dissolve the solid completely.[15] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pinner reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Pinner Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the In Silico Prediction of 2-(4-Methoxyphenyl)ethanethioamide Properties

Abstract

The imperative to accelerate drug discovery and development pipelines while minimizing costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research.[1][2][3] This guide provides a comprehensive technical overview of the computational strategies employed to predict the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 2-(4-Methoxyphenyl)ethanethioamide. By leveraging quantitative structure-activity relationship (QSAR) models, we can forecast a molecule's behavior, offering critical insights long before resource-intensive laboratory synthesis and testing.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical workflows for the computational assessment of new chemical entities.

Introduction: The Rationale for In Silico Assessment in Drug Discovery

The journey from a promising compound to a marketable therapeutic is fraught with challenges, with a high attrition rate of candidates during clinical trials.[2] A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][6] In silico ADMET prediction offers a powerful, cost-effective, and rapid means to de-risk and prioritize drug candidates in the early stages of discovery.[2][7] By computationally modeling a compound's properties, we can identify potential liabilities and guide medicinal chemistry efforts toward molecules with a higher probability of success.[6][8]

This guide focuses on 2-(4-Methoxyphenyl)ethanethioamide, a compound with limited published experimental data. This scenario is common in early-stage drug discovery and highlights the utility of in silico methods to generate foundational knowledge and guide further investigation. The principles and workflows detailed herein are broadly applicable to other novel small molecules.

Foundational Principles: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a molecule and its biological activity or physicochemical properties.[4][5][9] The fundamental premise of QSAR is that the structure of a molecule dictates its properties.[9] By analyzing a dataset of compounds with known properties, QSAR models can identify the key molecular descriptors that influence a particular endpoint.[4][10]

The general form of a QSAR model can be expressed as: Activity = f(Molecular Descriptors) + error[5]

Molecular descriptors are numerical representations of a molecule's physicochemical and structural features.[9] These can include parameters related to:

-

Hydrophobicity: Such as the logarithm of the octanol-water partition coefficient (LogP).[11]

-

Electronic properties: Such as the Hammett constant.[11]

-

Steric effects: Such as Taft's steric factor.[11]

-

Topological indices: Which describe the connectivity of atoms in a molecule.[12]

Once a robust QSAR model is developed and validated, it can be used to predict the properties of new, untested compounds.[4][5]

In Silico Workflow for Property Prediction

The computational evaluation of a novel compound like 2-(4-Methoxyphenyl)ethanethioamide follows a structured workflow.

Caption: A generalized workflow for the in silico prediction of molecular properties.

Step 1: Molecular Input and Descriptor Calculation

The process begins with the two-dimensional chemical structure of 2-(4-Methoxyphenyl)ethanethioamide. This structure is then used as input for software that calculates a wide range of molecular descriptors.

Protocol:

-

Obtain the 2D structure: Draw the structure of 2-(4-Methoxyphenyl)ethanethioamide using a chemical drawing software (e.g., ChemDraw) and save it in a standard format like SMILES or MOL.

-

Descriptor Calculation: Utilize a cheminformatics toolkit (e.g., RDKit, PaDEL-Descriptor) to calculate a comprehensive set of molecular descriptors. This can include 1D, 2D, and 3D descriptors.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior.[3] Key parameters to predict include:

-

Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a compound's lipophilicity, influencing its absorption and distribution.[3]

-

Aqueous Solubility (logS): Adequate solubility is essential for a drug to be absorbed and distributed throughout the body.[3]

-

Molecular Weight (MW): A key determinant of a molecule's size and complexity.

-

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity and its ability to permeate cell membranes.

-

Hydrogen Bond Donors and Acceptors: These influence a compound's solubility and its interactions with biological targets.[3]

Table 1: Predicted Physicochemical Properties of 2-(4-Methoxyphenyl)ethanethioamide

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 2.1 - 2.5 | Optimal for oral absorption and cell permeability. |

| LogS | -2.5 to -3.5 | Moderate aqueous solubility. |

| Molecular Weight | 181.26 g/mol | Within the range for good oral bioavailability. |

| TPSA | 52.4 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | Favorable for drug-likeness. |

| Hydrogen Bond Acceptors | 2 | Favorable for drug-likeness. |

Note: The predicted values are hypothetical and would be generated using various QSAR models.

Predicted ADME Profile

Understanding a compound's ADME profile is crucial for predicting its efficacy and safety.[1][6]

Caption: Key ADME properties predicted for a novel compound.

Absorption

-

Human Intestinal Absorption (HIA): Prediction of the extent of absorption from the gastrointestinal tract.

-

Caco-2 Permeability: An in vitro model for predicting intestinal absorption.

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit drug absorption.

Distribution

-

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB, which is crucial for CNS-acting drugs.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, which affects its free concentration and efficacy.

Metabolism

-

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions by inhibiting major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

Excretion

-

Renal Organic Cation Transporter (OCT2) Substrate: Predicts the likelihood of renal excretion.

Table 2: Predicted ADME Profile of 2-(4-Methoxyphenyl)ethanethioamide

| Parameter | Prediction | Implication |

| HIA | High | Good oral absorption is likely. |

| Caco-2 Permeability | High | Suggests good intestinal permeability. |

| P-gp Substrate | No | Low risk of efflux-mediated poor absorption. |

| BBB Penetration | Yes | Potential for CNS activity. |

| PPB | Moderate | A significant fraction of the drug is expected to be free. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| Renal OCT2 Substrate | No | Renal excretion may not be the primary route. |

Note: These are hypothetical predictions to illustrate the output of ADME models.

In Silico Toxicology Assessment

Early identification of potential toxicity is a critical step in drug development.[13][14] In silico toxicology models can predict a range of adverse effects.[10][15]

Sources

- 1. aurlide.fi [aurlide.fi]

- 2. bitesizebio.com [bitesizebio.com]

- 3. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 4. neovarsity.org [neovarsity.org]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. sapiosciences.com [sapiosciences.com]

- 9. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]

- 10. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qsar parameter | PPTX [slideshare.net]

- 12. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 13. news-medical.net [news-medical.net]

- 14. researchgate.net [researchgate.net]

- 15. In silico toxicology: computational methods for the prediction of chemical toxicity [norecopa.no]

Introduction: The Emergence of Methoxyphenyl Thioamides in Medicinal Chemistry

An In-depth Technical Guide to Thioamides Containing a Methoxyphenyl Group: Synthesis, Properties, and Therapeutic Potential

The thioamide moiety, an isostere of the ubiquitous amide bond, represents a fascinating and powerful functional group in the landscape of drug discovery and development.[1][2] By replacing the carbonyl oxygen of an amide with a sulfur atom, fundamental physicochemical properties are altered, including hydrogen bonding capabilities, polarity, and metabolic stability.[3][4][5] This substitution gives rise to unique reactivity and biological interaction profiles, making thioamides valuable building blocks for novel therapeutics.[3][4][5][6] When combined with a methoxyphenyl group—a common pharmacophore known to influence receptor binding and pharmacokinetic properties—the resulting molecules exhibit a broad spectrum of significant biological activities.

The methoxyphenyl group, with its electron-donating methoxy substituent, can modulate the electronic properties of the entire molecule and often plays a crucial role in anchoring the compound within the binding sites of biological targets through hydrophobic and hydrogen bond interactions. This guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, chemical characterization, and diverse biological applications of thioamides bearing a methoxyphenyl substituent, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

PART 1: Synthesis and Chemical Reactivity

The strategic incorporation of a thioamide functional group into a molecule containing a methoxyphenyl ring requires careful consideration of synthetic methodology. The choice of method depends on the desired substitution pattern, the presence of other functional groups, and scalability.

Classical Synthetic Methodologies

Thionation of Precursor Amides: The most direct and widely used method for synthesizing thioamides is the thionation of the corresponding amide precursor.[3] This approach is favored for its reliability and the commercial availability of various thionating agents.

-

Lawesson's Reagent: 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, known as Lawesson's Reagent, is the most effective and common reagent for this transformation.[7] Its selectivity for converting amides to thioamides in the presence of other carbonyl groups like esters and carbamates makes it exceptionally valuable.[7] The methoxyphenyl groups on the reagent itself enhance its solubility in organic solvents compared to the parent phosphorus pentasulfide (P₄S₁₀).

-

Willgerodt-Kindler Reaction: This reaction is a powerful method for synthesizing aryl thioamides from an aryl alkyl ketone, an amine, and elemental sulfur.[3][8] For instance, a methoxy-substituted acetophenone can be reacted with morpholine and sulfur to yield a methoxyphenyl-containing thioamide. This one-pot process is advantageous for its operational simplicity, though the substrate scope can be limited.[3][8]

Experimental Protocol 1: General Synthesis of a Methoxyphenyl Thioamide via Lawesson's Reagent

This protocol describes a representative procedure for the thionation of an N-(methoxyphenyl)amide.

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting N-(methoxyphenyl)amide (1.0 eq) in anhydrous toluene or dioxane (approx. 0.1 M concentration).

-

Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality Note: Using a slight excess of the amide ensures complete consumption of the more expensive thionating agent, simplifying purification.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is consumed (typically 2-6 hours).

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel.

-

Purification: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent system should be determined based on TLC analysis. Self-Validation: The presence of the thioamide product can be initially confirmed by a distinct UV absorbance on the TLC plate and a significant downfield shift in the ¹³C NMR spectrum for the thiocarbonyl carbon.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient, greener, and versatile methods for thioamide synthesis.

-

Three-Component Reactions: One-pot, three-component reactions involving an aldehyde, a primary amine, and a sulfur source (like elemental sulfur) have emerged as highly practical methods.[8] For example, a methoxybenzaldehyde can react with an amine and sulfur under catalyst-free conditions to directly afford the desired thioamide.[8][9] These methods are lauded for their atom economy and avoidance of pre-functionalized starting materials.

-

Use of Elemental Sulfur: New strategies utilize elemental sulfur with various activating agents or reaction conditions to thionate a range of substrates, including nitriles, aldehydes, and even C-H bonds, offering novel pathways to thioamides.[10]

Caption: Figure 1. Key synthetic routes to methoxyphenyl thioamides.

PART 2: Physicochemical Properties and Spectroscopic Characterization

The O→S substitution dramatically alters the molecule's electronic and steric properties.

-

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to their amide counterparts.[1] This duality is critical for their interaction with biological targets, as it can lead to tighter and more selective binding.

-

Reactivity: The C=S bond is longer and weaker than a C=O bond, making the thiocarbonyl carbon more electrophilic and the sulfur more nucleophilic.[11] This heightened reactivity makes thioamides versatile intermediates for synthesizing heterocyclic compounds like thiazoles.[7]

-

Spectroscopic Signatures: The unique properties of the thioamide group give rise to distinct spectroscopic fingerprints, which are essential for characterization.

| Spectroscopic Method | Key Feature for Thioamide | Typical Range/Observation | Rationale |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | 200 - 210 ppm | The carbon is significantly deshielded compared to an amide carbonyl (160-180 ppm) due to the electronic properties of sulfur.[11] |

| ¹H NMR | N-H Proton | 8.0 - 10.0 ppm | The N-H proton is typically downfield due to the anisotropic effect of the C=S bond and its increased acidity. |

| FT-IR | C=S Stretch | 1100 - 1140 cm⁻¹ | This vibration occurs at a much lower frequency than the C=O stretch (~1660 cm⁻¹) due to the greater mass of sulfur.[11] |

| UV-Vis | n→π* transition | 260 - 270 nm | The C=S bond has a characteristic UV absorption maximum that is at a longer wavelength than the corresponding amide.[11] |

PART 3: Biological Activities and Therapeutic Applications

Thioamides containing a methoxyphenyl group have demonstrated a remarkable range of biological activities, positioning them as promising scaffolds for drug development.

Anticancer Activity

The methoxyphenyl thioamide framework has been successfully exploited to develop potent anticancer agents acting through various mechanisms.

-

Enzyme Inhibition:

-

Sirtuin (SIRT) Inhibition: Certain thioamide analogs act as potent and selective inhibitors of SIRT2, a histone deacetylase implicated in cancer. Mechanistically, inhibition of SIRT2 by these compounds leads to the ubiquitination and degradation of the oncoprotein c-Myc, resulting in reduced cancer cell proliferation.[1] Notably, replacing the thioamide with an amide completely abolishes this inhibitory activity, highlighting the critical role of the sulfur atom.[1]

-

ASH1L Inhibition: A unique chalcogen bond between the thioamide sulfur and a histidine residue in the active site of the histone methyltransferase ASH1L is crucial for high-affinity binding.[1] Swapping the thioamide for an amide in these inhibitors leads to a nearly 100-fold drop in potency, abrogating their antileukemic activity.[1][12]

-

Kinase Inhibition: N-pyrazoline thioamides bearing a methoxyphenyl group have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[1] These compounds induce G1 cell cycle arrest and promote apoptosis in cancer cell lines.[1]

-

-

Tubulin Polymerization Inhibition: A series of 4-methoxybenzoyl-aryl-thiazoles, derived from a thioamide-related scaffold, have shown potent anticancer activity by inhibiting tubulin polymerization, with IC₅₀ values in the low nanomolar range against melanoma and prostate cancer cells.[13]

Caption: Figure 2. Inhibition of a growth factor receptor pathway.

| Compound Class | Cancer Target | Cell Lines | Reported Activity (IC₅₀) | Reference |

| 1,3,4-Thiadiazoles (3-methoxyphenyl) | Caspase-8 pathway | MCF-7, MDA-MB-231 | Weak-moderate activity (~30% reduction in DNA biosynthesis at 100 µM) | [14][15][16] |

| N-pyrazoline thioamides | EGFR | HepG2, MCF-7 | 6.08 µM, 9.37 µM | [1] |

| 4-Methoxybenzoyl-aryl-thiazoles | Tubulin | Prostate & Melanoma cells | 0.021 - 0.071 µM | [13] |

| Thioamide-based SIRT2 Inhibitors | SIRT2 | MCF-7 | Potent inhibition leading to c-Myc degradation | [1] |

Antimicrobial Activity

The methoxyphenyl group is a known component of natural antimicrobial compounds, and its inclusion in thioamide structures has yielded potent antibacterial and antifungal agents.[17][18]

-

Antitubercular Activity: Thioamides like ethionamide and prothionamide are established second-line drugs for treating tuberculosis.[3] More recently, novel analogues based on a ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide scaffold have been designed as potent inhibitors of Mycobacterium tuberculosis ketol-acid reductoisomerase (KARI), an essential enzyme for bacterial survival.[19] These compounds show excellent activity against the virulent H37Rv strain with MIC values as low as 1 µM.[19]

-

Antibacterial and Antifungal Activity: Fused heterocyclic systems derived from methoxyphenyl-substituted thioamides, such as 1,2,4-triazolo[3,4-b][3][20][21]thiadiazines, have demonstrated broad-spectrum antimicrobial activity.[22] Certain derivatives exhibit high potency against both Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi like C. albicans and A. niger.[22] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell division.[23]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial efficacy of a test compound.

-

Preparation: Prepare a stock solution of the methoxyphenyl thioamide compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 2000 µg/mL).

-

Bacterial Inoculum: Culture the target bacterial strain (e.g., S. aureus) in a suitable broth (e.g., Nutrient Broth) to the mid-logarithmic phase. Adjust the culture density to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium. This creates a range of concentrations to test (e.g., from 100 µg/mL down to 1.56 µg/mL).[22]

-

Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used). Trustworthiness Principle: These controls are essential to validate that bacterial growth occurs normally and that the solvent has no inhibitory effect at the concentrations used.

-

Inoculation & Incubation: Add the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be read visually or with a plate reader measuring absorbance at 600 nm.

Conclusion and Future Outlook

The strategic combination of a thioamide functional group and a methoxyphenyl moiety has produced a rich class of molecules with significant therapeutic potential. The unique electronic and steric properties conferred by the thioamide group are critical for high-affinity interactions with a range of biological targets, including kinases, deacetylases, and essential microbial enzymes. The methoxyphenyl group further serves to anchor these molecules in active sites and fine-tune their pharmacological profiles.

Future research should focus on expanding the chemical space of methoxyphenyl thioamides through innovative synthetic strategies, including asymmetric synthesis to explore stereochemical effects on activity. A deeper investigation into their mechanisms of action, particularly through structural biology and computational modeling, will enable more rational design of next-generation inhibitors. Furthermore, exploring their potential as H₂S donors or as ligands in metal-based anticancer therapies could open new avenues for drug development.[1][12] The continued exploration of this chemical scaffold holds immense promise for addressing unmet needs in oncology and infectious diseases.

References

- Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.

-

Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for Their Synthesis. ResearchGate. [Link]

-

Mitchell, N. J., & Mitchell, D. A. (2019). Biosynthesis and Chemical Applications of Thioamides. Illinois Experts. [Link]

-

Mitchell, N. J., & Mitchell, D. A. (2019). Biosynthesis and Chemical Applications of Thioamides. ACS Chemical Biology, 14(2), 142–163. [Link]

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information. [Link]

-

SCT-1, S., SCT-2, S., SCT-4, S., SCT-5, S., & SCT-6, S. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

(n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. ResearchGate. [Link]

-

(n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. [Link]

-

Wujec, M., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules (Basel, Switzerland), 27(20), 6977. [Link]

-

Stasevych, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules (Basel, Switzerland), 25(13), 2980. [Link]

-

(n.d.). V-Chemisry-5-PREPARATION-STRUCTURE-AND-MODEL-REACTIONS-OF-THIOAMIDES.pdf. ResearchGate. [Link]

-

Guchhait, G., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. [Link]

-

Krishna, V. S., et al. (2020). Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. European Journal of Medicinal Chemistry, 193, 112178. [Link]

-

Hansen, T. N., & Olsen, C. A. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. University of Copenhagen. [Link]

-

(2021). Synthesis of Thioamides via a Three-Component Reaction. ChemistryViews. [Link]

-

(n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 5-(3, 4-dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide. Sci-Hub. [Link]

-

Mitchell, N. J., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of Biological Chemistry, 295(7), 1833–1849. [Link]

-

(n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. National Center for Biotechnology Information. [Link]

-

Orlo, E., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

-

Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In vivo (Athens, Greece), 21(2), 269–276. [Link]

-

(n.d.). Synthetic approaches to bioactive thioamides a Examples and importance... ResearchGate. [Link]

-

Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 30(9), e202303770. [Link]

-

Panicker, C. Y., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 965–979. [Link]

-

Kumar, G. V., et al. (2014). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][20][21] thiadiazine derivatives. Saudi Pharmaceutical Journal, 22(4), 349–355. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2025). Unlocking the potential of the thioamide group in drug design and development. Future medicinal chemistry, 17(1), 1–3. [Link]

-

Chen, C. S., et al. (1987). Inhibition of Trypsin With Active-Site-Directed Enzyme-Activated Nitrosoamide Substrates. Journal of the American Chemical Society, 109(9), 2812–2819. [Link]

-

(n.d.). Thioamides Drugs. [Link]

-

Wang, C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 9(16), 9182–9189. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future medicinal chemistry. [Link]

-

Shen, J., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 8(10), x231012. [Link]

-

Ramón-García, S., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in microbiology, 14, 1116664. [Link]

-

(n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Thioamides via a Three-Component Reaction - ChemistryViews [chemistryviews.org]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]